molecular formula C4H3Cl3N2 B3060841 3,4,5-trichloro-1-methyl-1H-pyrazole CAS No. 90445-57-1

3,4,5-trichloro-1-methyl-1H-pyrazole

Cat. No. B3060841
M. Wt: 185.43 g/mol
InChI Key: JMGHQYBWAVZGOB-UHFFFAOYSA-N
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Patent
US04450278

Procedure details

To a stirring solution of 250 g (1 mole) of hexachloropropene in 250 ml toluene, there was added 94.4 g (2.05 moles) of methyl hydrazine dropwise.The temperature of the reaction mixture was maintained in the range of about 50° to about 60° C. by the use of external cooling. When the addition of methyl hydrazine was complete, the reaction mixture was cooled to room temperature and 276 g (2 moles) of potassium carbonate was added. The resulting mixture was carefully heated first to about 60° C., then gradually to about 85° to 90° C. Heatingwas carefully monitored to control occasional exotherm and degassing. Afterabout three hours, the heat source was removed and the reaction mixture wasallowed to cool to room temperature. The reaction mixture was diluted with about 500 ml ice water and extracted with methylene chloride. The organic layer (containing the product) was washed twice with water, dried over magnesium sulfate and concentrated on a rotovac to give a red oil (about 275 ml). The red oil was dissolved in hexane and filtered through a short silica column twice to give 133 g of a yellow oil which solidified. Spectra of the solid were identical to those of the product of Example 1.
Quantity
250 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
94.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](Cl)(Cl)[C:3]([Cl:7])=[C:4](Cl)[Cl:5].[CH3:10][NH:11][NH2:12].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:10][N:11]1[C:2]([Cl:1])=[C:3]([Cl:7])[C:4]([Cl:5])=[N:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC(C(=C(Cl)Cl)Cl)(Cl)Cl
Name
methyl hydrazine
Quantity
94.4 g
Type
reactant
Smiles
CNN
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained in the range of about 50° to about 60° C. by the use of external cooling
CUSTOM
Type
CUSTOM
Details
was carefully heated first to about 60° C.
CUSTOM
Type
CUSTOM
Details
gradually to about 85° to 90° C
CUSTOM
Type
CUSTOM
Details
degassing
CUSTOM
Type
CUSTOM
Details
the heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with about 500 ml ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
ADDITION
Type
ADDITION
Details
The organic layer (containing the product)
WASH
Type
WASH
Details
was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovac

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C(=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 275 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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